molecular formula C21H24N4O2S B2964782 N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-96-8

N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2964782
CAS RN: 476447-96-8
M. Wt: 396.51
InChI Key: PPYPWMGRNBUTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with the following structural formula: . It consists of a benzamide core substituted with an ethylthio group, a phenethyl moiety, and a 1,2,4-triazole ring.


Synthesis Analysis

The synthesis of this compound involves several steps. One notable improvement in its synthesis is the replacement of the mesylate intermediate with a bromide derivative, resulting in a threefold increase in overall yield (from 5%–15% to 42%) . The improved reproducibility makes it a valuable precursor for further functionalization.


Molecular Structure Analysis

The molecular formula of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is C~9~H~12~S . It contains a benzamide ring, a 1,2,4-triazole ring, and an ethylthio group .


Physical And Chemical Properties Analysis

  • CAS Registry Number : 6263-62-3

Scientific Research Applications

Antimicrobial Screening

A study by Desai, Rajpara, and Joshi (2013) investigated the antimicrobial properties of related compounds, highlighting their potential in treating microbial diseases, particularly bacterial and fungal infections. This suggests that derivatives of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide might have similar antimicrobial applications (Desai, Rajpara, & Joshi, 2013).

Transformation and Excretion in Biological Systems

Research by Arita et al. (1970) explored the transformation of similar compounds in biological systems, particularly focusing on their excretion in the urine of rabbits. This study could provide insights into the metabolism and excretion of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in similar biological systems (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Synthesis and Structural Analysis

A study by Aly et al. (2017) on the synthesis and structural analysis of similar compounds provides valuable insights into the chemical properties and potential applications of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. Their work emphasized the importance of NMR spectroscopy and X-ray structural analyses in understanding these compounds' structures (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).

Anticancer Evaluation

Bekircan, Kucuk, Kahveci, and Bektaş (2008) investigated the anticancer activity of compounds structurally similar to N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. This indicates potential applications in cancer research and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Reversed-phase Liquid Chromatographic Elution Characteristics

Lehtonen's (1983) research on the chromatographic retention of similar compounds helps in understanding the behavior of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in chromatographic systems. This could be significant for its purification and analysis (Lehtonen, 1983).

Molecular Docking Studies

Karayel (2021) conducted molecular docking studies on benzimidazole derivatives, which could be applied to understand the interaction of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with biological targets. This approach is crucial for drug discovery and development (Karayel, 2021).

Future Directions

  • Surface Immobilization : Explore its use as a tripodal ligand for anchoring metallic complexes on surfaces .

properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-28-21-24-23-19(25(21)14-13-16-7-5-4-6-8-16)15-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPWMGRNBUTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.